diethyl 1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
4,5-DIETHYL 1-{[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by its unique structure, which includes ethyl groups, a dimethoxyphenyl moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIETHYL 1-{[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of high-purity 4,5-DIETHYL 1-{[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE.
Chemical Reactions Analysis
Types of Reactions
4,5-DIETHYL 1-{[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.
Scientific Research Applications
4,5-DIETHYL 1-{[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4,5-DIETHYL 1-{[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole derivative with similar chemical properties.
4,5-Dimethyl-1H-1,2,3-triazole: Another triazole derivative with methyl groups instead of ethyl groups.
2,4-Dimethoxyphenylcarbamoyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
4,5-DIETHYL 1-{[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its specific combination of functional groups and structural features. The presence of both ethyl groups and a dimethoxyphenyl moiety, along with the triazole ring, imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H22N4O7 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
diethyl 1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C18H22N4O7/c1-5-28-17(24)15-16(18(25)29-6-2)22(21-20-15)10-14(23)19-12-8-7-11(26-3)9-13(12)27-4/h7-9H,5-6,10H2,1-4H3,(H,19,23) |
InChI Key |
OJNYJGBESZYEQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=C(C=C(C=C2)OC)OC)C(=O)OCC |
Origin of Product |
United States |
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